molecular formula C9H5ClN2O3 B1417341 [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid CAS No. 1153559-74-0

[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid

Cat. No. B1417341
M. Wt: 224.6 g/mol
InChI Key: KRCZWNYFBSUMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid” is a chemical compound with the CAS Number: 1153559-74-0 . It has a molecular weight of 224.6 and its IUPAC name is (3-chloro-4-cyanoanilino)(oxo)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid” is C9H5ClN2O3 . The InChI Code is 1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15) .

Scientific Research Applications

  • Pharmaceutical Research

    • Application: This compound has been used in the development of a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) .
    • Method: The compound was incorporated into a series of structural modifications, resulting in a molecule with excellent activity against MR and a reasonable pharmacokinetic profile .
    • Results: Oral dosing of the resulting compound, 3S,3aR-27d (PF-3882845), in a preclinical model of salt-induced hypertension and nephropathy showed blood pressure attenuation significantly greater than that with eplerenone, reduction in urinary albumin, and renal protection .
  • Organometallic Chemistry

    • Application: Organotin (IV) carboxylates of 3-(4-cyanophenyl) acrylic acid have been synthesized .
    • Method: The exact method of synthesis is not provided in the available information .
    • Results: The synthesized organotin carboxylates were characterized using spectroscopic techniques and X-ray crystallography .
  • Suzuki–Miyaura Coupling

    • Application: This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method: The exact method of application is not provided in the available information .
    • Results: The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
  • Chemical Synthesis

    • Application: This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical synthesis applications .
    • Method: The exact methods of application are not provided in the available information .
    • Results: The outcomes of these potential applications are not specified in the available information .
  • Chemical Education

    • Application: This compound could be used in educational settings for teaching advanced organic chemistry concepts .
    • Method: The exact methods of application are not provided in the available information .
    • Results: The outcomes of these potential applications are not specified in the available information .
  • Material Science

    • Application: This compound could potentially be used in the development of new materials .
    • Method: The exact methods of application are not provided in the available information .
    • Results: The outcomes of these potential applications are not specified in the available information .

properties

IUPAC Name

2-(3-chloro-4-cyanoanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZWNYFBSUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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